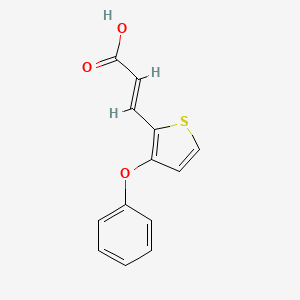
(E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid, also known as PTPA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiophene derivatives and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid is not fully understood, but it is believed to target the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has been shown to inhibit the activity of Akt, a key protein in this pathway, leading to the inhibition of downstream signaling and ultimately inducing cell death.
Biochemical and Physiological Effects:
(E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has been reported to exhibit various biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has also been shown to inhibit angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has also been reported to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has several advantages for lab experiments. It is easily synthesized, and its purity can be easily verified by various analytical techniques. Moreover, (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, there are also some limitations to using (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid in lab experiments. (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has low solubility in water, which can limit its use in certain experiments. Furthermore, the mechanism of action of (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid. One potential direction is to investigate its potential application in other diseases, such as neurodegenerative diseases and autoimmune disorders. Another direction is to explore the use of (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid in combination with other chemotherapeutic agents for cancer treatment. Furthermore, the mechanism of action of (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion:
In conclusion, (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid is a synthetic compound that has shown promising results in various scientific research applications. Its cytotoxic effects on cancer cells, inhibition of angiogenesis, and anti-inflammatory effects make it a potential candidate for cancer treatment and the treatment of other diseases. However, further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Méthodes De Synthèse
The synthesis of (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid involves the reaction of 3-Phenoxythiophene-2-carboxylic acid with thionyl chloride, followed by the addition of triethylamine and acryloyl chloride. The final product is obtained through purification by column chromatography. This method has been reported to yield a high purity of (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid with a good yield.
Applications De Recherche Scientifique
(E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has been extensively studied for its potential application in cancer research. It has been reported to exhibit cytotoxic effects on various cancer cell lines, including breast, colorectal, and lung cancer. (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has demonstrated a synergistic effect when used in combination with other chemotherapeutic agents, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
(E)-3-(3-phenoxythiophen-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c14-13(15)7-6-12-11(8-9-17-12)16-10-4-2-1-3-5-10/h1-9H,(H,14,15)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVNYQRQBHQNSR-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(SC=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(SC=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


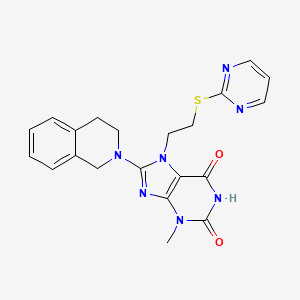
![1-(2-bromophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2462324.png)
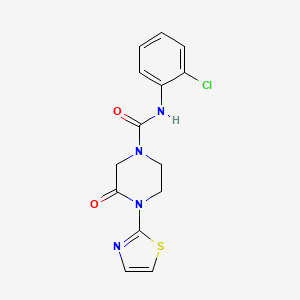
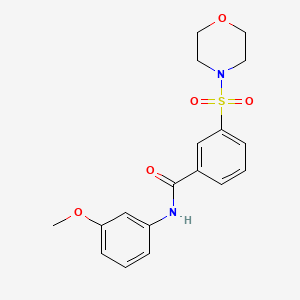
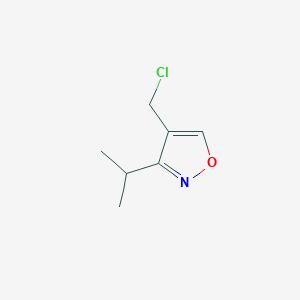
![Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2462331.png)
![2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2462335.png)

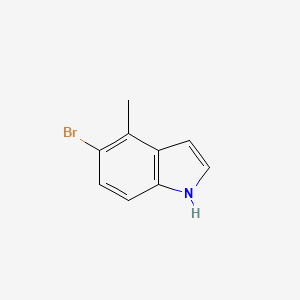


![{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B2462342.png)
